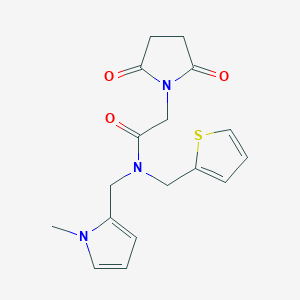

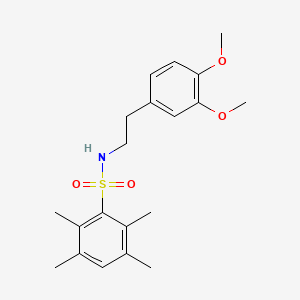

N-(3,4-dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(3,4-dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .

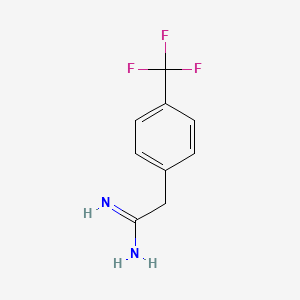

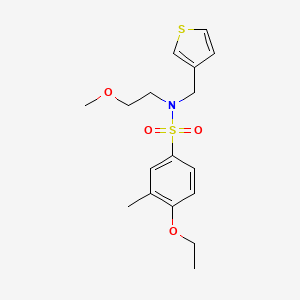

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonamide functional group attached to a 2,3,5,6-tetramethylbenzene ring. This is further substituted with a 3,4-dimethoxyphenethyl group .Chemical Reactions Analysis

Sulfonamides, in general, are known to undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, participating in substitution and addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. While specific data for this compound is not available, sulfonamides are generally soluble in organic solvents and have relatively high melting points .Aplicaciones Científicas De Investigación

Structural and Computational Studies

- A compound structurally similar to N-(3,4-dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide was synthesized and characterized, revealing details about its crystal structure and electronic properties through density functional theory (DFT) and molecular dynamics (MD) simulations. These studies provide a basis for understanding the chemical behavior and potential applications of such sulfonamide molecules in various fields, including materials science and drug design (Murthy et al., 2018).

Antitumor Activity and HIF-1 Pathway Inhibition

- Research on analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, which shares a similar chemical motif with the compound , demonstrates the potential for these molecules to act as inhibitors of the hypoxia-inducible factor 1 (HIF-1) pathway. This pathway is significant in the context of cancer therapy, as it plays a crucial role in tumor growth and survival under hypoxic conditions (Mun et al., 2012).

Supramolecular Architectures and Pharmacological Potential

- The study of N-aryl-2,5-dimethoxybenzenesulfonamides revealed intricate supramolecular architectures mediated by a variety of weak interactions, which are crucial for designing pharmaceuticals with specific binding properties. This research suggests that the detailed understanding of these interactions could inform the development of new drugs with enhanced efficacy and specificity (Shakuntala et al., 2017).

Antimycobacterial Properties

- A series of sulfonamide derivatives demonstrated significant activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of sulfonamide compounds in treating tuberculosis and possibly other bacterial infections. This research underscores the importance of chemical modifications to optimize pharmacological properties for clinical application (Ghorab et al., 2017).

Mecanismo De Acción

Safety and Hazards

As with any chemical compound, handling “N-(3,4-dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide” would require appropriate safety measures. While specific safety data for this compound is not available, sulfonamides are generally considered to have low acute toxicity, but can cause allergic reactions in some individuals .

Propiedades

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4S/c1-13-11-14(2)16(4)20(15(13)3)26(22,23)21-10-9-17-7-8-18(24-5)19(12-17)25-6/h7-8,11-12,21H,9-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOVPLYGULEQRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cyclopropyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B2728505.png)

![3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride](/img/structure/B2728507.png)

![3,4-dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2728510.png)

![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2728516.png)

![N-(2-chloro-4-methylphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2728521.png)